molecular formula C7H3BrClNO B2650474 6-Bromo-7-chloro-1,2-benzoxazole CAS No. 1427417-88-6

6-Bromo-7-chloro-1,2-benzoxazole

Cat. No.: B2650474
CAS No.: 1427417-88-6
M. Wt: 232.46
InChI Key: JGWSDDXPLLUTFY-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-1,2-benzoxazole is a heterocyclic compound with the molecular formula C7H3BrClNO. It is a derivative of benzoxazole, characterized by the presence of bromine and chlorine atoms at the 6th and 7th positions, respectively.

Scientific Research Applications

6-Bromo-7-chloro-1,2-benzoxazole has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 6-Bromo-7-chloro-1,2-benzoxazole includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The future directions in the field of benzoxazole research could involve the development of new synthetic strategies and exploration of its potential applications in medicinal and pharmaceutical areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-chloro-1,2-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominating and chlorinating agents. One common method includes the use of bromine and chlorine in the presence of a catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-chloro-1,2-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloro-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-7-chloro-1,2-benzoxazole is unique due to the combined presence of both bromine and chlorine atoms, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-7-chloro-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWSDDXPLLUTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NO2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427417-88-6
Record name 6-bromo-7-chloro-1,2-benzoxazole
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